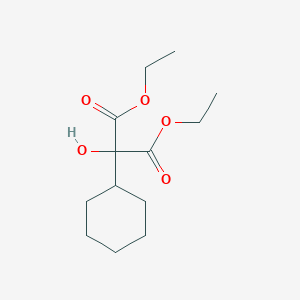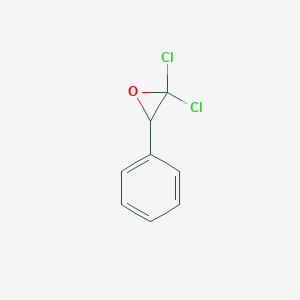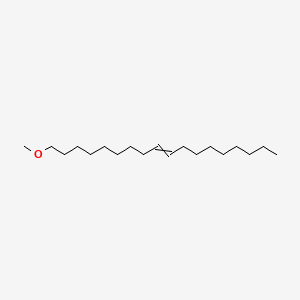
1-Methoxyoctadec-9-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1-Methoxyoctadec-9-ene can be synthesized through several methods. One common synthetic route involves the reaction of 1-octadecene with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This method ensures the complete conversion of 1-octadecene to this compound.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of zeolite catalysts or other solid acid catalysts can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
1-Methoxyoctadec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the double bond can yield saturated alkanes. Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For instance, treatment with strong nucleophiles like sodium hydride (NaH) can replace the methoxy group with a different substituent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield octadecanoic acid, while hydrogenation can produce 1-methoxyoctadecane.
Wissenschaftliche Forschungsanwendungen
1-Methoxyoctadec-9-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to lipid metabolism and membrane biology due to its long hydrocarbon chain.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals. Its properties make it suitable for applications in the cosmetics and personal care industries.
Wirkmechanismus
The mechanism of action of 1-Methoxyoctadec-9-ene depends on its specific application. In chemical reactions, the methoxy group and the double bond play crucial roles in determining reactivity. The methoxy group can act as an electron-donating group, influencing the electron density of the double bond and making it more reactive towards electrophiles.
In biological systems, the long hydrocarbon chain can interact with lipid membranes, potentially affecting membrane fluidity and permeability. The exact molecular targets and pathways involved in its biological effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-Methoxyoctadec-9-ene can be compared with other similar compounds, such as:
1-Octadecene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
1-Methoxyhexadec-9-ene: Has a shorter hydrocarbon chain, which can affect its physical properties and reactivity.
1-Methoxy-9-decen: Contains a shorter chain and a different position of the double bond, leading to different chemical behavior.
The uniqueness of this compound lies in its specific combination of a long hydrocarbon chain, a methoxy group, and a double bond, which together confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
56847-01-9 |
|---|---|
Molekularformel |
C19H38O |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
1-methoxyoctadec-9-ene |
InChI |
InChI=1S/C19H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h10-11H,3-9,12-19H2,1-2H3 |
InChI-Schlüssel |
IDBPDXGUJPANFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)

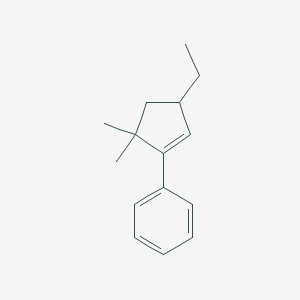
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
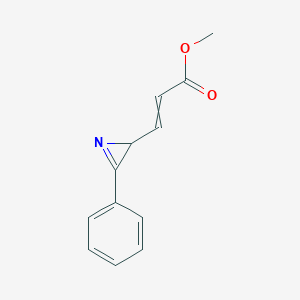

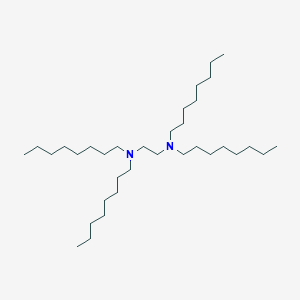
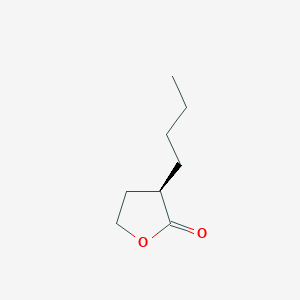
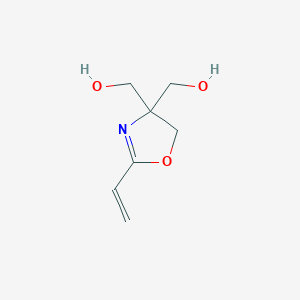
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
